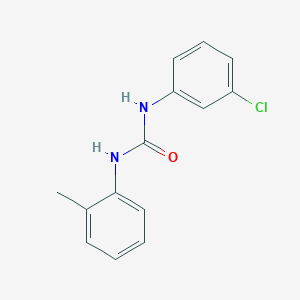

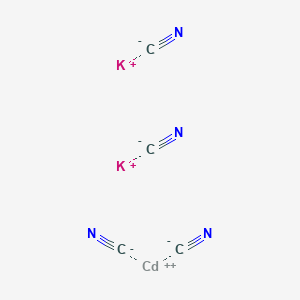

Dipotassium;cadmium(2+);tetracyanide

Overview

Description

Dipotassium cadmium(2+) tetracyanide is a complex salt of cadmium, potassium, and tetracyanide. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Environmental Remediation

Phosphate application can reduce cadmium extractability and uptake by plants in contaminated soils. Dipotassium phosphate (K2HPO4) has been shown to significantly decrease cadmium concentrations in rice when used as a fertilizer in cadmium-contaminated paddy soil, suggesting a potential application in environmental remediation and agricultural management to reduce heavy metal uptake by crops (Lee et al., 2016).

Chemical Sensing and Detection

Cadmium(II) complexes have been explored for their structural and application properties, including as sensors for cadmium ions in environmental and health product samples. A study demonstrated the use of tetrakis(4-nitrophenyl)porphyrin as a highly selective fluorescent probe for monitoring cadmium ions, showcasing the potential of cadmium-related compounds in the development of sensitive detection methods for toxic metals (Khani et al., 2016).

Material Science

Research on cadmium-containing compounds extends to material science, where cadmium sulphide thin films have been explored for their utility in solid-state devices like photoconductive and solar cells. A simple, low-cost method for depositing cadmium sulphide thin films by the dip technique has been reported, indicating the role of cadmium compounds in advancing materials for electronic applications (Karanjai & Dasgupta, 1986).

Analytical Chemistry

Cadmium complexes have been utilized in analytical chemistry for the spectrophotometric determination of cadmium, highlighting their importance in developing methods for the precise measurement of metal ions in various samples. For example, a solvent extraction and spectrophotometric determination method using 2, 2'-dipyridyl-2-quinolylhydrazone for cadmium has been reported, underscoring the utility of cadmium compounds in analytical methodologies (Otomo et al., 1982).

Mechanism of Action

Cadmium (Cd²⁺) is highly toxic to nearly all living organisms, including plants. It causes toxicity by unnecessarily augmenting reactive oxygen species (ROS) that target essential molecules and fundamental processes in plants . The mechanism of Cd-induced nephrotoxicity is not yet fully understood .

Safety and Hazards

properties

IUPAC Name |

dipotassium;cadmium(2+);tetracyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFARPFBUUDQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

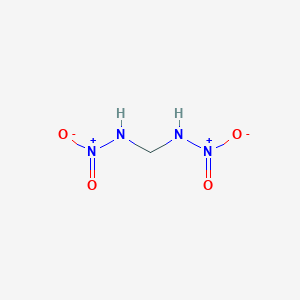

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CdK2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932189 | |

| Record name | Cadmium potassium cyanide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14402-75-6 | |

| Record name | Cadmate(2-), tetrakis(cyano-.kappa.C)-, potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium potassium cyanide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADMIUM POTASSIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OKC700CW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)